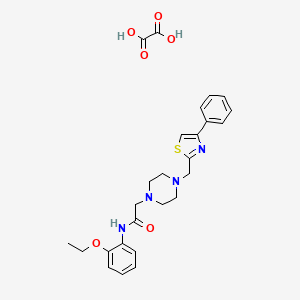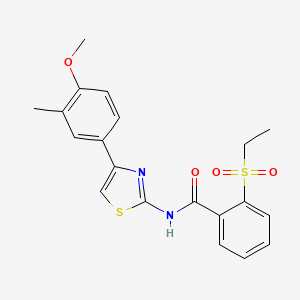
1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H11BrN4O2S and its molecular weight is 343.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Recent studies have focused on the synthesis and characterization of sulfonamide-tagged 1,2,3-triazoles, showcasing their potential in combating bacterial infections. For instance, a study by Kaushik et al. (2020) describes the synthesis of a series of sulfonamide-containing 1,4-disubstituted 1,2,3-triazoles through click reactions. These compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents. The study utilized various characterization techniques, including FTIR, NMR, HRMS, and X-ray crystallography, to elucidate the structure of synthesized compounds. Additionally, molecular docking studies provided insights into the binding interactions of these compounds with target enzymes, suggesting a mechanism for their antibacterial action (Kaushik et al., 2020).
Antioxidant Properties
The antioxidant activity of sulfonamide-tagged 1,2,3-triazoles is another area of interest. The same study by Kaushik et al. (2020) found that among the synthesized triazoles, certain compounds displayed noteworthy radical scavenging activity. This property is crucial for potential therapeutic applications, as oxidative stress is implicated in various diseases. The compounds were assessed for their antioxidant capacity, with one showing superior activity, suggesting these triazoles could be further explored as antioxidant agents.
Heterocyclic Compound Synthesis
The role of 1-sulfonyl-1,2,3-triazoles as precursors in the synthesis of heterocyclic compounds is a significant application in medicinal and synthetic chemistry. Zibinsky and Fokin (2013) discussed how these compounds, easily obtained through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for generating reactive intermediates. These intermediates can introduce a nitrogen atom into various heterocycles, crucial for synthetic and medicinal chemistry applications. This process highlights the versatility of 1,2,3-triazoles in synthesizing complex structures essential for drug development and other chemical applications (Zibinsky & Fokin, 2013).
Transition-Metal-Catalyzed Denitrogenative Transformations
The potential of 1,2,3-triazoles in transition-metal-catalyzed denitrogenative transformations has been explored to synthesize highly functionalized nitrogen-based heterocycles. Anbarasan, Yadagiri, and Rajasekar (2014) reviewed recent advancements in this field, emphasizing how electron-deficient 1,2,3-triazoles facilitate the generation of metallo azavinyl carbene intermediates. These intermediates are pivotal in creating complex nitrogen-based structures through various synthetic transformations, underscoring the utility of 1,2,3-triazoles in organic synthesis (Anbarasan, Yadagiri, & Rajasekar, 2014).
Propiedades
IUPAC Name |
1-[1-(2-bromophenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNYWPBTCOEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2702970.png)
![methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2702972.png)

![2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2702975.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2702977.png)
![Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2702978.png)


![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)
![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide](/img/structure/B2702988.png)

![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)
![3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2702991.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2702992.png)
